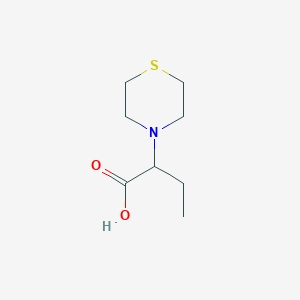
2-(Thiomorpholin-4-yl)butanoic acid
Descripción general
Descripción
2-(Thiomorpholin-4-yl)butanoic acid is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Thiomorpholin-4-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiomorpholine ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is known to modulate the activity of specific proteases and kinases, which play crucial roles in cellular signaling pathways.
Target Enzymes
- Proteases : Inhibition of serine proteases can lead to altered protein degradation pathways.
- Kinases : Modulation of kinase activity affects phosphorylation states of signaling proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. The results from an MTT assay indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | % Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
This cytotoxicity suggests potential applications in cancer therapy .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its broader spectrum of activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on several human cancer cell lines, including breast and lung cancer. The results showed significant inhibition of cell growth, prompting further exploration into its mechanisms of action and potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and stability. It is metabolized primarily in the liver, with a half-life suitable for therapeutic applications. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Propiedades
IUPAC Name |
2-thiomorpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGVYSWZAOSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















